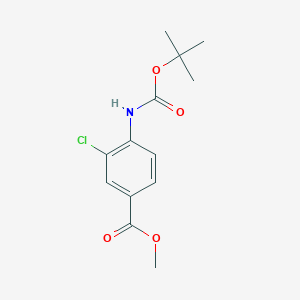
5-Methyl-2-(trifluoromethylthio)chlorobenzene; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoromethylthio)chlorobenzene (98%) is an organochlorine compound with a unique structure that has been used in a variety of scientific research applications. The compound is often referred to as 5-Methyl-2-(trifluoromethylthio)chlorobenzene, or 5-MTCB for short. The compound is a colorless, volatile liquid with a boiling point of 97 °C and a density of 1.13 g/cm3. It has a flash point of -4 °C and an autoignition temperature of 483 °C. 5-MTCB is soluble in most organic solvents, including methanol, ethanol, and ether.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(trifluoromethylthio)chlorobenzene is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows the compound to act as a catalyst in certain reactions and to form complexes with other molecules. In addition, the compound may act as an electron acceptor, allowing it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-(trifluoromethylthio)chlorobenzene are not fully understood. However, it has been shown to have some toxic effects in animals, including liver and kidney damage. In addition, the compound has been shown to have mutagenic and carcinogenic effects in animals, although the exact mechanism of action is not known.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2-(trifluoromethylthio)chlorobenzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is that it is easily synthesized and can be stored for long periods of time. In addition, the compound is relatively stable and has a low volatility, making it ideal for use in laboratory experiments. However, the compound is toxic and should be handled with caution. It should also be used in a well-ventilated area and protective clothing should be worn when handling the compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Methyl-2-(trifluoromethylthio)chlorobenzene. One of the main areas of research is to further investigate the biochemical and physiological effects of the compound. In addition, further research is needed to better understand the mechanism of action of the compound and to develop better methods of synthesis. Additionally, future research should focus on the development of new applications for the compound, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, research should focus on developing methods of safely handling and storing the compound in laboratory settings.
Synthesemethoden
5-Methyl-2-(trifluoromethylthio)chlorobenzene can be synthesized using a variety of methods. One of the most common methods of synthesis is the reaction of 2-chloro-5-methylthiophenol with trifluoromethanesulfonyl chloride in the presence of a base. This reaction results in the formation of 5-Methyl-2-(trifluoromethylthio)chlorobenzene. Other methods of synthesis include the reaction of 2-chloro-5-methylthiophenol with trifluoromethanesulfonyl fluoride, the reaction of 2-chloro-5-methylthiophenol with trifluoromethanesulfonic anhydride, and the reaction of 5-methylthiophenol with trifluoromethanesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(trifluoromethylthio)chlorobenzene has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, 5-MTCB has been used to study the reaction mechanisms of organic compounds and to investigate the properties of organic compounds.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUZEKHVDHIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethylthio)chlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)





![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)





